molecular formula C19H14Cl2N2O B6636324 1-(3,5-Dichlorophenyl)-3-(4-phenylphenyl)urea

1-(3,5-Dichlorophenyl)-3-(4-phenylphenyl)urea

Cat. No. B6636324
M. Wt: 357.2 g/mol
InChI Key: UEHOZAHELDEMDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-Dichlorophenyl)-3-(4-phenylphenyl)urea, commonly known as DCPMU, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. DCPMU is a urea derivative that has been synthesized and studied extensively for its potential therapeutic applications in various fields of medicine.

Mechanism of Action

The mechanism of action of DCPMU involves the inhibition of various enzymes and proteins that are essential for the growth and survival of cancer cells, viruses, and bacteria. DCPMU targets the microtubule network in cancer cells, which is responsible for cell division and growth. It also inhibits the DNA polymerase activity of the hepatitis B virus, which is essential for its replication. DCPMU also disrupts the cell wall synthesis of bacteria, leading to their death.
Biochemical and Physiological Effects:
DCPMU has been found to have various biochemical and physiological effects on the body. It has been shown to induce oxidative stress in cancer cells, leading to their death. DCPMU has also been found to inhibit the expression of various genes that are involved in the development and progression of cancer. It has been shown to induce cell cycle arrest in cancer cells, leading to their apoptosis. DCPMU has also been found to inhibit the activity of various enzymes and proteins that are involved in the replication of viruses and bacteria.

Advantages and Limitations for Lab Experiments

DCPMU has various advantages and limitations for lab experiments. Its potent antitumor, antiviral, and antimicrobial properties make it a promising candidate for further research. However, its complex synthesis process and potential toxicity limit its use in lab experiments. DCPMU also requires further testing to determine its efficacy and safety in vivo.

Future Directions

There are various future directions for the research on DCPMU. Its potential therapeutic applications in cancer, viral infections, and bacterial infections make it a promising candidate for further research. Further studies are needed to determine its efficacy and safety in vivo. The development of new synthesis methods and analogs of DCPMU may also lead to the discovery of more potent and effective compounds. The use of DCPMU in combination with other drugs may also enhance its therapeutic effects.

Synthesis Methods

DCPMU can be synthesized through a series of chemical reactions involving the condensation of 3,5-dichloroaniline and 4-phenylphenol. The resulting product is then treated with phosgene and ammonia to yield DCPMU. The synthesis of DCPMU is a complex process that requires a high level of expertise and precision.

Scientific Research Applications

DCPMU has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit potent antitumor, antiviral, and antimicrobial properties. DCPMU has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. It has also been found to exhibit antiviral activity against the hepatitis B virus and antimicrobial activity against various bacterial strains.

properties

IUPAC Name

1-(3,5-dichlorophenyl)-3-(4-phenylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N2O/c20-15-10-16(21)12-18(11-15)23-19(24)22-17-8-6-14(7-9-17)13-4-2-1-3-5-13/h1-12H,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEHOZAHELDEMDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)NC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Dichlorophenyl)-3-(4-phenylphenyl)urea

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